molecular formula C13H19ClN4O2S B6474014 5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640954-93-2

5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B6474014
CAS No.: 2640954-93-2
M. Wt: 330.83 g/mol
InChI Key: GLLKZLMIZXGLJA-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .

Scientific Research Applications

5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has been used extensively in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of organic compounds, as well as for its biological and physiological effects. This compound has been found to be a useful tool in the study of enzymes and proteins, as well as in drug design and development. Additionally, this compound has been used in the study of the structure and function of cell membranes, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is not fully understood, however, it is believed to interact with various receptors in the body, such as the GABA-A receptor. This interaction is believed to be responsible for the biological and physiological effects of this compound. Additionally, this compound has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to act as an agonist of the GABA-A receptor, which is involved in the regulation of anxiety and relaxation. This compound has also been found to have anti-inflammatory and analgesic effects, as well as to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine in laboratory experiments has many advantages. This compound is a relatively inexpensive compound, and is easily synthesized from commercially available starting materials. Additionally, this compound is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, this compound has some limitations, including its relatively low solubility in water and its limited range of applications.

Future Directions

The potential applications of 5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine in scientific research are vast and varied. Further research is needed to fully understand the mechanism of action of this compound and the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential applications of this compound in drug design and development, as well as in the study of enzymes and proteins. Additionally, further research is needed to explore the potential of this compound in the development of new drugs, as well as for its potential use in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential of this compound in the study of the structure and function of cell membranes.

Synthesis Methods

5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine can be synthesized from commercially available cyclopropanesulfonyl chloride and N-methylpiperidine. The reaction is carried out in anhydrous acetonitrile at a temperature of 40-50°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and the reaction mixture is then cooled and filtered. The product is isolated as a white solid and is purified by recrystallization from methanol or ethanol.

Properties

IUPAC Name

5-chloro-N-(1-cyclopropylsulfonylpiperidin-4-yl)-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2S/c1-17(13-15-8-10(14)9-16-13)11-4-6-18(7-5-11)21(19,20)12-2-3-12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKZLMIZXGLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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